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Compound of Interest

Compound Name: PDEB1-IN-1

Cat. No.: B13436065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and biological activity of ITI-214, a potent and selective inhibitor of Phosphodiesterase 1

(PDE1), with a particular focus on its interaction with the PDE1B isoform. This document details

the quantitative biochemical data, experimental protocols for its synthesis, and visual

representations of its relevant signaling pathway and synthetic workflow.

Chemical Structure
ITI-214 is a complex heterocyclic molecule with the systematic name (6aR,9aS)-2-((4-(6-

fluoropyridin-2-yl)phenyl)methyl)-5-methyl-3-(phenylamino)-5,6a,7,8,9,9a-

hexahydrocyclopenta[1][2]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one.

Chemical Formula: C₃₃H₃₁FN₈O

Molecular Weight: 586.66 g/mol

CAS Number: 1639433-78-5

(Image of the chemical structure of ITI-214 would be placed here if image generation were

supported)
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ITI-214 is a highly potent inhibitor of the PDE1 family of enzymes, demonstrating picomolar

affinity for PDE1A and PDE1C, and sub-nanomolar affinity for PDE1B.[3] It exhibits significant

selectivity over other phosphodiesterase families. The following table summarizes the key

quantitative data for ITI-214.[4]

Target Kᵢ (pM) Selectivity vs. PDE4D

PDE1A 33 >1000-fold

PDE1B 380 >1000-fold

PDE1C 35 >1000-fold

Data sourced from Li et al., 2016 and Snyder et al., 2016.[4][5]

PDE1B Signaling Pathway
Phosphodiesterase 1B (PDE1B) is a key enzyme in cyclic nucleotide signaling, responsible for

the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine

monophosphate (cGMP).[6] Its activity is uniquely regulated by the calcium-calmodulin

(Ca²⁺/CaM) complex.[6] An increase in intracellular calcium leads to the activation of PDE1B,

which in turn reduces the levels of cAMP and cGMP, thereby modulating a wide range of

downstream cellular processes. The inhibition of PDE1B by compounds such as ITI-214

prevents the degradation of these second messengers, leading to an amplification of their

signaling cascades.
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Caption: PDE1B signaling pathway illustrating upstream activation by Ca²⁺/Calmodulin and

downstream hydrolysis of cAMP and cGMP.

Experimental Protocols
The synthesis of ITI-214 is a multi-step process involving the construction of a complex

heterocyclic core followed by functionalization. The detailed experimental procedures are

outlined in the supporting information of Li et al., Journal of Medicinal Chemistry, 2016, 59(3),

1149-1164. The following is a representative protocol for a key step in the synthesis.

Synthesis of a key intermediate (Compound 12 in Li et al., 2016):

Reaction: To a solution of (6aR,9aS)-5-methyl-3-(phenylamino)-2,5,6a,7,8,9,9a-

hexahydrocyclopenta[1][2]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one (1.0 eq) in
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anhydrous N,N-dimethylformamide (DMF) is added sodium hydride (1.2 eq, 60% dispersion

in mineral oil) at 0 °C under a nitrogen atmosphere.

Stirring: The resulting mixture is stirred at 0 °C for 30 minutes.

Addition of Reagent: 4-(bromomethyl)-[1,1'-biphenyl] (1.1 eq) is then added portion-wise.

Reaction Progression: The reaction mixture is allowed to warm to room temperature and

stirred for 12 hours.

Quenching: The reaction is carefully quenched by the addition of saturated aqueous

ammonium chloride solution.

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

Workup: The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel

(eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Note: This is a representative protocol and may not reflect the exact, complete synthesis of ITI-

214. For the full, detailed synthesis, please refer to the supporting information of the cited

publication.

Synthesis Workflow
The synthesis of ITI-214 involves a convergent strategy, where key fragments are prepared

separately and then coupled to form the final molecule. The following diagram outlines the

logical flow of the synthesis.
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Caption: A simplified workflow for the synthesis of ITI-214.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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